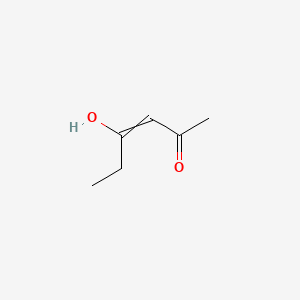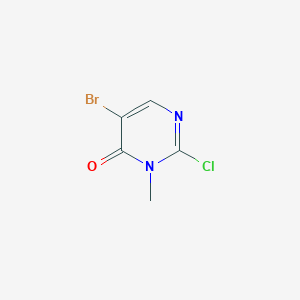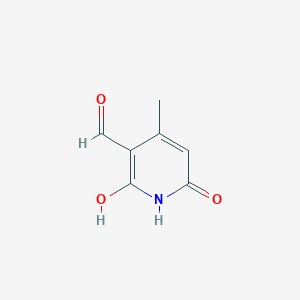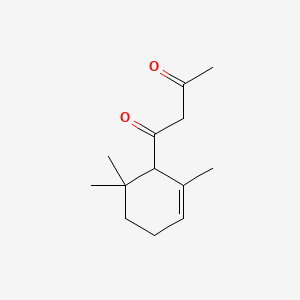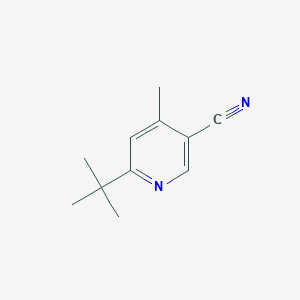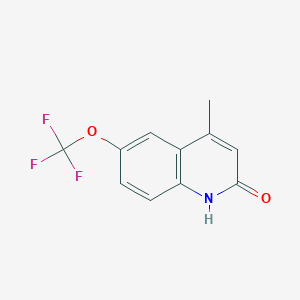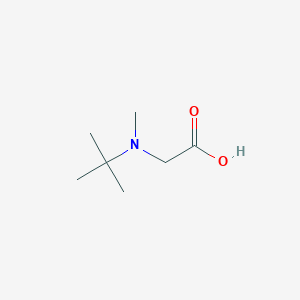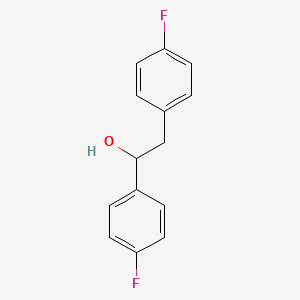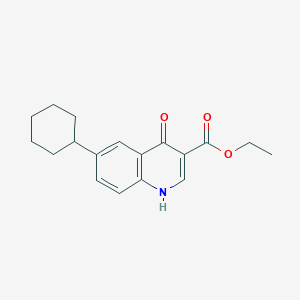![molecular formula C11H12N2O6S B8697562 Proline, 1-[(3-nitrophenyl)sulfonyl]-](/img/structure/B8697562.png)
Proline, 1-[(3-nitrophenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Proline, 1-[(3-nitrophenyl)sulfonyl]- is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a pyrrolidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a 3-nitrophenyl moiety. Its unique structure makes it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Proline, 1-[(3-nitrophenyl)sulfonyl]- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation of an aldehyde or alcohol precursor.
Attachment of the Sulfonyl Group: The sulfonyl group is attached to the pyrrolidine ring through a sulfonylation reaction using a sulfonyl chloride reagent.
Nitration of the Phenyl Ring: The nitrophenyl moiety is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of Proline, 1-[(3-nitrophenyl)sulfonyl]- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product.
化学反应分析
Types of Reactions
Proline, 1-[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Proline, 1-[(3-nitrophenyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of Proline, 1-[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-1-((3-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with different stereochemistry.
1-((3-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic acid: The racemic mixture of both enantiomers.
1-((4-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic acid: A structural isomer with the nitro group in a different position.
Uniqueness
Proline, 1-[(3-nitrophenyl)sulfonyl]- is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomers and structural isomers. This uniqueness makes it valuable for targeted research and applications.
属性
分子式 |
C11H12N2O6S |
|---|---|
分子量 |
300.29 g/mol |
IUPAC 名称 |
(2S)-1-(3-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O6S/c14-11(15)10-5-2-6-12(10)20(18,19)9-4-1-3-8(7-9)13(16)17/h1,3-4,7,10H,2,5-6H2,(H,14,15)/t10-/m0/s1 |
InChI 键 |
XEKBNNVVCDSGBZ-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8697492.png)
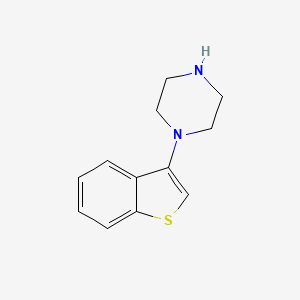
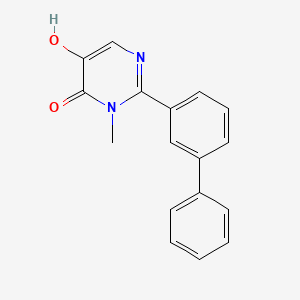
![4-(2-Furanyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B8697520.png)
